

Ac-KQL-AMC excitation and emission spectra for fluorescence assays.

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Compound of Interest		
Compound Name:	Ac-KQL-AMC	
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An In-depth Technical Guide to Ac-KQL-AMC for Fluorescence Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate **Ac-KQL-AMC**, its application in fluorescence-based enzyme assays, and detailed protocols for its use. **Ac-KQL-AMC**, or N-Acetyl-Lys-Gln-Leu-7-amino-4-methylcoumarin, is a valuable tool for measuring the trypsin-like activity of proteasomes, playing a crucial role in drug discovery and biomedical research.

Core Principles and Applications

Ac-KQL-AMC is a synthetic peptide substrate that is intrinsically non-fluorescent. However, upon enzymatic cleavage of the amide bond between the leucine (Leu) residue and the 7-amino-4-methylcoumarin (AMC) group by enzymes with trypsin-like activity, the highly fluorescent AMC molecule is released.[1][2] The resulting fluorescence intensity is directly proportional to the enzymatic activity, allowing for sensitive and quantitative measurements.

This substrate is primarily used to assay the activity of the 20S proteasome, including both constitutive proteasomes and immunoproteasomes.[3][4][5][6] The trypsin-like activity is one of the three major proteolytic activities of the proteasome, alongside chymotrypsin-like and caspase-like activities. Dysregulation of proteasome activity is implicated in various diseases,



including cancer, neurodegenerative disorders, and autoimmune diseases, making **Ac-KQL-AMC** a critical reagent for screening potential therapeutic inhibitors.

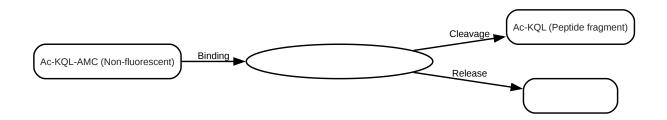
Quantitative Data Summary

The following table summarizes the key quantitative parameters of **Ac-KQL-AMC** and the resulting AMC fluorophore, essential for experimental design and data analysis.

Parameter	Value	Reference
Excitation Maximum (λex)	360 nm	[3][4]
Emission Maximum (λem)	460 nm	[3][4]
Molecular Weight	586.7 Da	[4][6]
Recommended Working Concentration	50 - 200 μΜ	[4][6]
Purity	>95% (as determined by HPLC)	[4][6]

Signaling Pathway and Enzymatic Reaction

The enzymatic cleavage of **Ac-KQL-AMC** by the proteasome is a fundamental biochemical reaction that forms the basis of the fluorescence assay. The diagram below illustrates this process.



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Caption: Enzymatic cleavage of **Ac-KQL-AMC** by the proteasome, releasing the fluorescent AMC molecule.



Experimental Protocols

This section provides a detailed methodology for a standard fluorescence-based assay to measure the trypsin-like activity of the 20S proteasome using **Ac-KQL-AMC**.

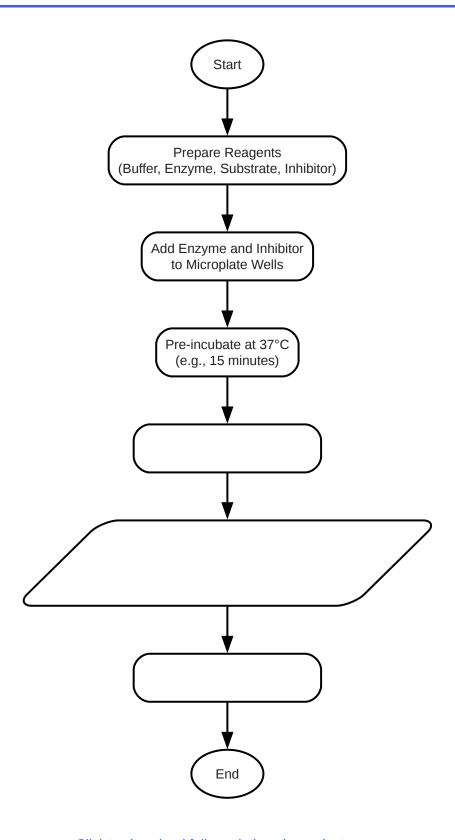
Materials and Reagents

- Ac-KQL-AMC substrate
- Purified 20S proteasome (constitutive or immunoproteasome)
- Assay Buffer: 20 mM Tris-HCl (pH 7.1), 50 mM NaCl, 2 mM β-mercaptoethanol
- · DMSO for substrate stock solution
- 96-well black microplates (for fluorescence measurements)
- Fluorescence microplate reader with excitation at 360 nm and emission at 460 nm

Experimental Workflow

The following diagram outlines the key steps in a typical enzyme inhibition assay using **Ac-KQL-AMC**.





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Caption: A typical experimental workflow for a proteasome inhibition assay using **Ac-KQL-AMC**.



Detailed Procedure

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Ac-KQL-AMC in DMSO. Store at -20°C, protected from light.
 - Dilute the 20S proteasome to a working concentration in the assay buffer. The final concentration in the well will depend on the specific activity of the enzyme lot. A starting concentration of 20 nM is recommended.[4][6]
- Assay Setup:
 - In a 96-well black microplate, add the following to each well:
 - Assay Buffer
 - 20S proteasome solution
 - For inhibitor studies, add the desired concentration of the inhibitor. For control wells, add the same volume of vehicle (e.g., DMSO).
 - \circ The total volume in each well before adding the substrate should be 50 μ L.
- Pre-incubation:
 - Incubate the plate at 37°C for 15 minutes to allow the enzyme and inhibitor to interact.[4]
 [6]
- · Reaction Initiation and Measurement:
 - Prepare a 2X working solution of **Ac-KQL-AMC** (e.g., 200 μM) in the assay buffer.
 - \circ To initiate the reaction, add 50 μL of the 2X **Ac-KQL-AMC** working solution to each well, bringing the final volume to 100 μL. The final substrate concentration will be 100 μM.[4][6]
 - Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.



 Measure the increase in fluorescence in kinetic mode for at least 20 minutes, with readings taken every 1-2 minutes.[4][6] The excitation wavelength should be set to 360 nm and the emission wavelength to 460 nm.

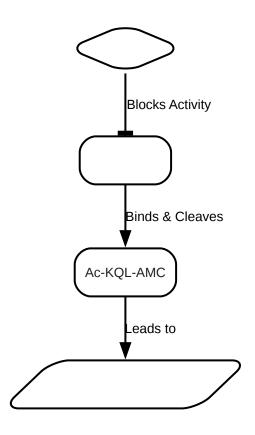
Data Analysis:

- Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
- Subtract the background fluorescence from a well containing only the substrate in the assay buffer.
- For inhibitor studies, plot the initial rate as a function of the inhibitor concentration to determine the IC50 value.
- To account for non-proteasomal cleavage in cell lysates, it is recommended to include a control treated with a proteasome inhibitor like MG132.[5]

Logical Relationship of Assay Components

The interplay between the enzyme, substrate, and potential inhibitors is crucial for a successful assay. The following diagram illustrates these relationships.





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Caption: Logical relationship between the proteasome, **Ac-KQL-AMC** substrate, and an inhibitor.

This comprehensive guide provides the necessary information for the effective use of **Ac-KQL-AMC** in fluorescence assays. By understanding the underlying principles and following the detailed protocols, researchers can obtain reliable and reproducible data for their studies on proteasome activity and inhibition.

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